2-((4-Bromo-2-nitrophenyl)amino)ethanol
Description
2-((4-Bromo-2-nitrophenyl)amino)ethanol is an organic compound with the molecular formula C8H9BrN2O3 It is characterized by the presence of a bromo group, a nitro group, and an aminoethanol moiety attached to a benzene ring
Properties
IUPAC Name |
2-(4-bromo-2-nitroanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELNSLNFQOOTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-2-nitrophenyl)amino)ethanol typically involves the reaction of 4-bromo-1-fluoro-2-nitrobenzene with monoethanolamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromo-1-fluoro-2-nitrobenzene and monoethanolamine.
Reaction Conditions: The reaction is usually conducted in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the nucleophilic substitution reaction.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromo-2-nitrophenyl)amino)ethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Thiols, amines, suitable solvents (e.g., ethanol), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-((4-Bromo-2-aminophenyl)amino)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: This compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of novel compounds in research settings.
Biology
- Antimicrobial Activity: Studies have demonstrated that 2-((4-Bromo-2-nitrophenyl)amino)ethanol exhibits significant antibacterial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties: Preliminary research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. In vitro studies have shown a marked reduction in cell viability in breast cancer cell lines (MCF-7).
Medicine
- Drug Development Potential: Investigated as a pharmacophore in medicinal chemistry, the compound's unique structure may contribute to the development of new therapeutic agents targeting various diseases.
Industry
- Dyes and Pigments Production: Utilized in the production of dyes and other industrial chemicals, capitalizing on its chemical reactivity and stability.
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the antibacterial activity against several pathogens, revealing that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.
-
Anticancer Activity:
- In vitro analyses demonstrated significant reductions in cell viability among breast cancer cell lines treated with this compound. Flow cytometry analyses indicated cell cycle arrest at the G0/G1 phase and increased apoptosis rates.
-
Neuroprotective Effects:
- Research suggests potential neuroprotective properties through the reduction of oxidative stress markers in neuronal cells, indicating possible applications in neurodegenerative disease models.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-2-nitrophenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromo group can participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
2-((4-Chloro-2-nitrophenyl)amino)ethanol: Similar structure but with a chloro group instead of a bromo group.
2-((4-Fluoro-2-nitrophenyl)amino)ethanol: Similar structure but with a fluoro group instead of a bromo group.
2-((4-Iodo-2-nitrophenyl)amino)ethanol: Similar structure but with an iodo group instead of a bromo group.
Uniqueness
2-((4-Bromo-2-nitrophenyl)amino)ethanol is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific halogen bonding interactions, influencing the compound’s overall behavior in chemical and biological systems .
Biological Activity
2-((4-Bromo-2-nitrophenyl)amino)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromo and nitro substituent on the phenyl ring, which influences its reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Key mechanisms include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression.
Biological Activity Summary Table
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against several pathogens. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .
- Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7). This was associated with cell cycle arrest in the G0/G1 phase and increased apoptosis rates, as evidenced by flow cytometry analyses .
- Neuroprotective Effects : Research has indicated that the compound may exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cells. This suggests a potential application in neurodegenerative disease models, although further studies are required to elucidate the underlying mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
